1H-Imidazolium, 3-hexyl-1-methyl-, nitrate (1:1)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

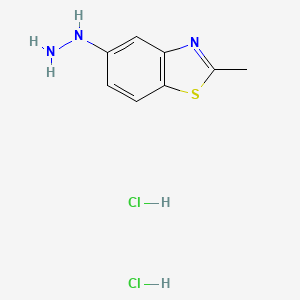

1H-Imidazolium, 3-hexyl-1-methyl-, nitrate (1:1) is a type of ionic liquid . It consists of a pair of organic cation and anion . The molecular formula is C10H19N3O3 .

Synthesis Analysis

1-Hexyl-3-methylimidazolium iodide, a similar compound, can be prepared by reacting 1-methylimidazole with 1-iodohexane . A scalable one-pot procedure for the synthesis of long-chain imidazolium acetate salts has been reported .Physical And Chemical Properties Analysis

The density of 1H-Imidazolium, 3-hexyl-1-methyl-, nitrate (1:1) is 1.103 g/cm3 at 24 °C . Other physical and chemical properties like refractive index, molar refractivity, and molar volume are not explicitly mentioned in the search results.Scientific Research Applications

Nitration of Aromatic Compounds

A study by Zolfigol et al. (2012) presents the design of 3-methyl-1-sulfonic acid imidazolium nitrate ([Msim]NO3) as a new Brønsted acidic ionic liquid and nitrating agent. It has been used for the efficient nitration of aromatic compounds, including aniline derivatives, demonstrating its utility in organic synthesis by facilitating in situ generation of nitrogen dioxide as a radical on aromatic compounds to yield nitroarenes (Zolfigol et al., 2012).

Hydrogen Bonding in Imidazolium Nitrates

Research conducted by Kuhn et al. (2004) on imidazolium nitrates explores the hydrogen bonding and crystal structure of these compounds. The study provides fundamental insights into the interactions within imidazolium nitrate compounds, which are crucial for understanding their physicochemical properties and potential applications in material science (Kuhn et al., 2004).

Conversion of Methoxymethyl-protected Alcohols

Noei and Mirjafari (2014) reported on the ionic liquid-induced conversion of methoxymethyl-ethers into their corresponding nitriles and iodides using 1-methyl-3H-imidazolium nitrate ([Hmim][NO3]) under microwave irradiation. This highlights the application of imidazolium nitrate ionic liquids in facilitating efficient and high-yield organic transformations (Noei & Mirjafari, 2014).

Ion Exchange Chromatography

A study by Di et al. (2018) demonstrates the use of imidazolium-based ionic liquids as additives in ion exchange chromatography for the analysis of inorganic anions. This research underscores the potential of imidazolium nitrate ionic liquids in enhancing analytical techniques, particularly in the separation of nitrate ions (Di et al., 2018).

Nanostructure Prediction in Ionic Liquids

The multiscale simulations conducted by Nebgen et al. (2017) on 3-methyl-1-pentylimidazolium ionic liquids paired with various anions provide insights into the nanostructuring and self-assembly of these compounds. This research is significant for designing ionic liquids with tailored properties for applications in nanotechnology and materials science (Nebgen et al., 2017).

Dispersion of Asphaltenes in Petroleum

A study by Ogunlaja et al. (2014) focuses on the use of imidazolium ionic liquids for the dispersion of asphaltenes in heavy oil, which is crucial for oil recovery and transportation. This application demonstrates the potential of imidazolium nitrate ionic liquids in addressing challenges in the energy sector (Ogunlaja et al., 2014).

Properties

IUPAC Name |

3-hexyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.NO3/c1-3-4-5-6-7-12-9-8-11(2)10-12;2-1(3)4/h8-9H,3-7,10H2,1-2H3;/q;-1/p+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJUVCGRFZCTDO-UHFFFAOYSA-O |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C[NH+](C=C1)C.[N+](=O)([O-])[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(prop-2-yn-1-yl)-N-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)piperidine-2-carboxamide](/img/structure/B2795316.png)

![N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B2795319.png)

![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2795321.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2795325.png)

![1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2795326.png)

![N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide](/img/structure/B2795334.png)

![2,5-dimethyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2795338.png)